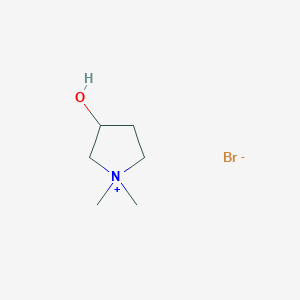
Cobalt;cobalt(2+);oxygen(2-);trihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II,III) oxide, also known as tricobalt tetroxide or cobaltosic oxide, is an inorganic compound with the formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. Cobalt(II,III) oxide is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .
準備方法
Cobalt(II,III) oxide can be synthesized through several methods:
Thermal Decomposition: Cobalt(II) oxide (CoO) can be converted to cobalt(II,III) oxide by heating at around 600–700°C in air.
Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.
Surfactant-Assisted Precipitation: This technique uses surfactants to control the size and shape of the cobalt oxide nanoparticles.
Sol-Gel Technique: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Polymer Combustion: This method involves the combustion of a polymer to produce cobalt(II,III) oxide.
化学反応の分析
Cobalt(II,III) oxide undergoes various chemical reactions:
Oxidation and Reduction: Cobalt(II,III) oxide can be reduced to cobalt(II) oxide at temperatures above 950°C.
Reaction with Acids: Cobalt(II,III) oxide is soluble in acids, forming cobalt salts.
Reaction with Alkalis: It is soluble in alkalis with degradation.
科学的研究の応用
Cobalt(II,III) oxide has a wide range of applications in scientific research:
Energy Storage: It is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrochemical activity.
Magnetic Properties: Its antiferromagnetic properties make it useful in magnetic applications.
Biomedical Applications: Cobalt(II,III) oxide nanoparticles are used in biomedical applications, including drug delivery and imaging.
Environmental Applications: It is used in water treatment and gas sensing due to its catalytic properties.
作用機序
The mechanism of action of cobalt(II,III) oxide in catalysis involves the coordination of cobalt ions with reactive oxo species. During the oxygen evolution reaction, water molecules nucleophilically add to the oxo species, forming an O–O bond. The reactivity of the active sites depends on the coordination of the oxo species by cobalt cations .
類似化合物との比較
Cobalt(II,III) oxide can be compared with other cobalt oxides:
Cobalt(II) oxide (CoO): This compound is stable at high temperatures and can be converted to cobalt(II,III) oxide upon heating in air.
Cobalt(III) oxide (Co₂O₃): This compound is less stable and can be reduced to cobalt(II,III) oxide.
Cobalt(II) hydroxide (Co(OH)₂): This compound can be oxidized to cobalt(III) oxide under alkaline conditions.
Cobalt(II,III) oxide is unique due to its mixed valence state and spinel structure, which contribute to its diverse applications and reactivity.
特性
分子式 |
Co3H3O4- |
|---|---|
分子量 |
243.821 g/mol |
IUPAC名 |
cobalt;cobalt(2+);oxygen(2-);trihydroxide |
InChI |
InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |
InChIキー |
JDKZTQSXWGSUIS-UHFFFAOYSA-K |
正規SMILES |
[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
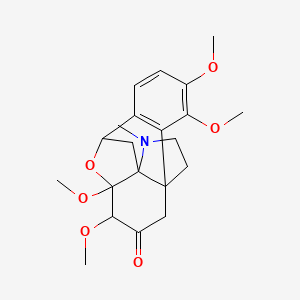
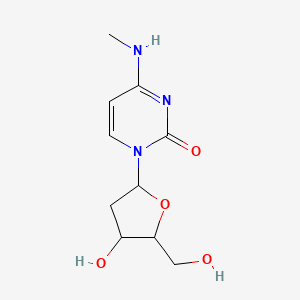
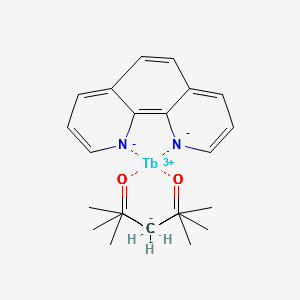
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)
![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
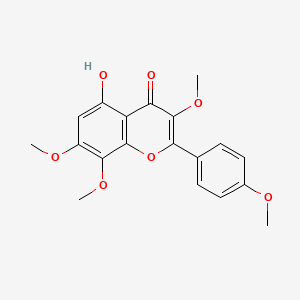
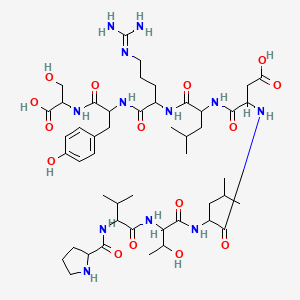
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)
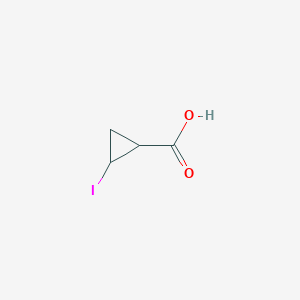
![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)

